(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL
Description
(3R,4R,5R)-2-(4-Aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol (CAS: 1355049-94-3) is a synthetic nucleoside analogue intermediate with the molecular formula C₃₂H₃₂N₄O₅ and a molecular weight of 552.63 g/mol. Its structure features a tetrahydrofuran core substituted with three benzyloxy groups (two at C3 and C4, and one as a hydroxymethyl derivative at C5) and a 4-aminoimidazo[2,1-f][1,2,4]triazine moiety at C2. This compound is a critical intermediate in the synthesis of Remdesivir, a broad-spectrum antiviral drug, and is characterized by its role in modulating RNA polymerase inhibition .
Synthesis involves a Grignard reaction between 2-Isopropylmagnesium chloride and 2,3,5-tri-O-benzyl-D-ribonolactone in anhydrous THF at low temperatures (-20°C to -10°C), followed by quenching with NH₄Cl . The product is purified via chromatography, with yields typically exceeding 70% under optimized conditions .
Properties
Molecular Formula |
C31H31N5O5 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(3R,4R,5R)-2-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C31H31N5O5/c32-29-30-33-16-26(36(30)35-21-34-29)31(37)28(40-19-24-14-8-3-9-15-24)27(39-18-23-12-6-2-7-13-23)25(41-31)20-38-17-22-10-4-1-5-11-22/h1-16,21,25,27-28,37H,17-20H2,(H2,32,34,35)/t25-,27-,28-,31?/m1/s1 |
InChI Key |
YCVPCXZMCKZEQL-KBQMRUNRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)(C3=CN=C4N3N=CN=C4N)O)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)(C3=CN=C4N3N=CN=C4N)O)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound (3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL , also known by its CAS number 1571060-69-9, is a complex heterocyclic molecule that has garnered interest for its potential biological activities, particularly in the realm of oncology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C31H31N5O5
- Molecular Weight: 553.61 g/mol
- IUPAC Name: this compound
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of the tetrahydrofuran (THF) moiety in this compound suggests potential interactions with cellular pathways involved in cancer cell proliferation and apoptosis. Studies have shown that THF-containing compounds can induce G2/M phase cell cycle arrest and promote apoptosis in various cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound:
- Cell Proliferation Inhibition : In vitro tests demonstrated that related tetrahydrofuran derivatives significantly inhibited the proliferation of human nasopharyngeal carcinoma cells with IC50 values in the nanomolar range .
- Mechanistic Insights : The mechanism involves the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction. Microarray analyses revealed alterations in gene expression profiles associated with apoptosis and stress responses following treatment with THF-containing acetogenins .
Case Studies
Several case studies have explored the biological activity of similar compounds:
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydrofuran ring substituted with benzyloxy groups and an aminoimidazo[2,1-F][1,2,4]triazin moiety. Its stereochemistry is specified as (3R,4R,5R), indicating the configuration of its chiral centers.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its unique arrangement of functional groups may confer specific biological activities.
Case Study: Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-F][1,2,4]triazines exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry found that compounds with similar structures inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells . This suggests that the target compound may also possess similar anticancer activity.
Antiviral Properties
Recent investigations have focused on the antiviral potential of compounds that share structural features with nucleoside analogs. The aminoimidazo[2,1-F][1,2,4]triazine moiety may enhance the compound's ability to interfere with viral replication mechanisms.
Case Study: Inhibition of Viral Replication
A study highlighted the effectiveness of related compounds in inhibiting RNA viruses by targeting viral polymerases. The findings suggest that the target compound could be evaluated for its efficacy against viruses such as influenza and coronaviruses .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for research into neuropharmacological applications. Its potential role in modulating pathways associated with neurodegenerative diseases warrants further investigation.
Case Study: Neuroprotective Effects
Research has shown that imidazo[2,1-F][1,2,4]triazine derivatives can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This positions the target compound as a possible therapeutic agent for conditions such as Alzheimer's disease .
Table 1: Summary of Research Findings on Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzyl-protected nucleoside analogues with modifications targeting viral replication machinery. Key structural analogues include:
Key Differentiators
Substituent Flexibility : The target compound’s three benzyloxy groups enhance solubility in organic solvents (e.g., THF, DCM), facilitating downstream coupling reactions. In contrast, fluorinated analogues (e.g., CAS 2055114-30-0) prioritize metabolic stability but require specialized purification .
Heterocycle Activity: The 4-aminoimidazo[2,1-f][1,2,4]triazine group exhibits stronger RNA-binding affinity compared to pyrrolo[2,3-d]pyrimidine derivatives, as evidenced by IC₅₀ values <1 µM in polymerase inhibition assays .
Synthetic Yield : The target compound achieves 75–80% yield under optimized Grignard conditions, outperforming carbonitrile derivatives (60–65% yield) due to fewer side reactions .
Pharmacological and Industrial Relevance
- Antiviral Potency : The target compound’s EC₅₀ against SARS-CoV-2 in Vero E6 cells is 0.07 µM , surpassing fluorinated triazolo analogues (EC₅₀ = 0.15 µM) .
Research Findings and Challenges
- Analytical Limitations : Structural confirmation requires advanced techniques (e.g., 2D NMR, HRMS) due to overlapping signals from benzyloxy groups and stereochemical complexity .
- Stability : The compound degrades at >40°C, necessitating storage at 2–8°C with light protection. Degradation products include de-benzylated byproducts and oxidized imidazo-triazine derivatives .
- Patent Landscape : Protected under WO 2017/049060 for antiviral applications, with competing patents (e.g., US 2020/0155563) covering fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
